
2-(5-Decynyloxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Decynyloxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a decynyloxy group. This compound is notable for its applications in organic synthesis, particularly as a surfactant and in the formation of monolayers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Decynyloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with a decynyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the tetrahydropyran oxygen attacks the decynyl halide, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as silver triflate or copper complexes can be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-Decynyloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decynyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-(5-Decynyloxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a surfactant and in the formation of monolayers for surface studies.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(5-Decynyloxy)tetrahydro-2H-pyran involves its ability to interact with lipid membranes due to its surfactant properties. The decynyloxy group can insert into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various molecular targets and pathways, including membrane-bound enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Hexynyloxy)tetrahydro-2H-pyran
- 2-(5-Octynyloxy)tetrahydro-2H-pyran
- 2-(5-Decynyloxy)tetrahydro-2H-pyran
Uniqueness
This compound is unique due to its longer alkyne chain, which enhances its surfactant properties and makes it more effective in applications requiring surface activity. The longer chain also provides greater hydrophobicity, which can be advantageous in certain industrial applications .
Properties
CAS No. |
51652-45-0 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-dec-5-ynoxyoxane |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h15H,2-4,7-14H2,1H3 |
InChI Key |
UCIRGAWKROSICQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)

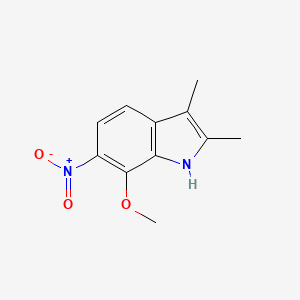
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
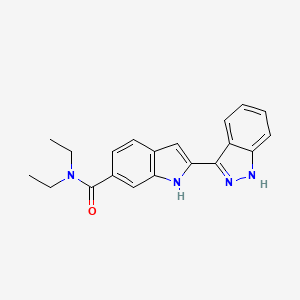
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)
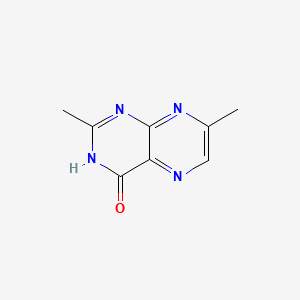
![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)
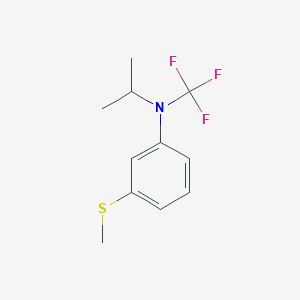

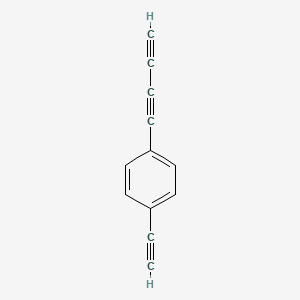


![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
